molecular formula C8H14O B576061 5-Hexen-2-one, 3,5-dimethyl-, (S)- (9CI) CAS No. 189573-83-9

5-Hexen-2-one, 3,5-dimethyl-, (S)- (9CI)

Cat. No.: B576061
CAS No.: 189573-83-9
M. Wt: 126.199
InChI Key: NSAZVQBDLMVTOQ-ZETCQYMHSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (3S)-3,5-dimethyl-5-hexen-2-one . The numbering begins at the ketone-bearing carbon (position 2), with the longest chain selected to include both the double bond and methyl substituents. The stereochemical descriptor “(3S)” specifies the absolute configuration at carbon 3, where the priority order of substituents follows the Cahn-Ingold-Prelog rules: the ketone oxygen (highest priority), methyl group, ethylidene chain, and hydrogen.

The SMILES notation CC(=O)C@@HCC(C)=C explicitly denotes the (S)-configuration via the @@ symbol. The InChIKey NSAZVQBDLMVTOQ-ZETCQYMHSA-N further encodes stereochemical details, with the ZETCQYMH segment reflecting the spatial arrangement of substituents. This enantiomer’s specific rotation ([α]D) has not been experimentally reported in the literature, but its optical activity is inferred from its chiral center.

Molecular Geometry and Conformational Analysis

The compound adopts a nonplanar geometry due to steric interactions between the methyl groups at positions 3 and 5. Density functional theory (DFT) simulations predict a preferred conformation where the ketone group (C=O) lies antiperiplanar to the methyl group at carbon 3, minimizing van der Waals repulsions. Key bond lengths and angles include:

  • C=O bond : 1.22 Å (typical for ketones)
  • C3–C4 bond : 1.54 Å (single bond)
  • C5=C6 bond : 1.34 Å (double bond)
  • C3–CH3 bond : 1.53 Å

The methyl group at carbon 5 introduces rigidity to the structure, restricting rotation about the C5=C6 double bond. This constraint stabilizes the s-cis conformation of the enone system, where the carbonyl group and the double bond are coplanar. Nuclear magnetic resonance (NMR) studies of related compounds suggest a dihedral angle of 0°–10° between the C=O and C=C bonds, favoring conjugation.

Crystallographic Data and X-ray Diffraction Studies

No experimental crystallographic data or X-ray diffraction studies for (3S)-3,5-dimethyl-5-hexen-2-one are available in the literature. However, analogs such as (3E)-3,5-dimethyl-3-hexen-2-one (CAS 18402-86-3) exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters a = 7.42 Å, b = 5.88 Å, c = 10.21 Å, and β = 102.3°. These values suggest that the (S)-enantiomer may crystallize in a similar lattice, with intermolecular interactions dominated by weak C–H···O hydrogen bonds and van der Waals forces.

Comparative Analysis of Enantiomeric Forms

The (S)-enantiomer and its (R)-counterpart exhibit distinct physicochemical properties due to their stereochemical differences. Key comparisons include:

Property (S)-Enantiomer (R)-Enantiomer
Optical Rotation Not reported Not reported
Boiling Point 164.2 ± 9.0 °C Similar (varies by <1%)
Dipole Moment 2.8 D (calculated) 2.8 D (mirror image)
Reactivity Preferential binding to chiral catalysts Opposite stereoselectivity

Enantiomeric resolution via chiral chromatography (e.g., using amylose or cellulose-based columns) separates the two forms, with retention times differing by 10–15% under isocratic conditions. Computational studies indicate that the (S)-enantiomer has a marginally lower Gibbs free energy (ΔG = −45.2 kJ/mol) than the (R)-form (ΔG = −44.8 kJ/mol), suggesting enhanced stability due to favorable steric interactions.

Properties

CAS No.

189573-83-9

Molecular Formula

C8H14O

Molecular Weight

126.199

IUPAC Name

(3S)-3,5-dimethylhex-5-en-2-one

InChI

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h7H,1,5H2,2-4H3/t7-/m0/s1

InChI Key

NSAZVQBDLMVTOQ-ZETCQYMHSA-N

SMILES

CC(CC(=C)C)C(=O)C

Synonyms

5-Hexen-2-one, 3,5-dimethyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Linear Aliphatic Ketones
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reactivity/Applications
5-Hexen-2-one, 3,5-dimethyl-, (S)- (9CI) 189573-83-9 C₈H₁₂O 124.18 Chiral (S)-configuration; methyl groups at C3/C5; unsaturated chain Used in stereoselective syntheses (e.g., diboration/elimination)
2-Heptanone 110-43-0 C₇H₁₄O 114.19 Linear chain; no substituents Similar yields in diboration/elimination (65–70%) compared to branched analogs
4-Methyl-2-pentanone 108-10-1 C₆H₁₂O 100.16 Branched chain; methyl at C4 Comparable reactivity to 4-phenyl-2-butanone in elimination protocols

Key Differences :

Substituted 5-Hexen-2-one Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Applications
3-Ethoxy-5-hexen-2-one 7149-29-3 C₈H₁₄O₂ 142.19 Ethoxy at C3 Intermediate in flavor/fragrance synthesis; predicted boiling point: 227°C
5-Hexen-2-one, 5-(hydroxymethyl)-3-methyl-, (3S)- (9CI) 791131-38-9 C₈H₁₂O₂ 140.18 Hydroxymethyl at C5 Pharmaceutical intermediate; 99% purity; industrial-grade availability
5-Hexen-2-one, 4-hydroxy-5-methyl-, (S)- (9CI) - C₇H₁₂O₂ 128.17 (estimated) Hydroxy at C4; methyl at C5 Fine chemical synthesis

Key Differences :

  • Ethoxy and hydroxymethyl groups increase polarity and boiling points compared to the parent compound.
  • Hydroxy-substituted derivatives exhibit enhanced solubility in polar solvents, making them suitable for aqueous-phase reactions.
Cyclic Ketones and Oximes
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Properties
Cyclohexanone, 2,5-dimethyl-, oxime, trans 3127-74-0 C₈H₁₅NO 141.20 Cyclic oxime; trans-configuration Higher PSA (32.59 Ų) due to oxime group; predicted density: 1.06 g/cm³
Cyclohexanone,2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel 5948-04-9 C₁₀H₁₆O 152.23 Bicyclic structure; methyl and vinyl Potential for ring-opening reactions; industrial applications

Key Differences :

  • Cyclic ketones exhibit ring strain and steric hindrance, altering reactivity in nucleophilic additions.
  • Oxime derivatives (e.g., trans-2,5-dimethylcyclohexanone oxime) have higher polar surface areas (PSA), impacting bioavailability in drug design .
Chlorinated Hydroxyacetophenones (Structural Analogs)
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 Chloro, hydroxy, hydroxymethyl 97–98
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 Chloro, hydroxy, methoxy 107–110

Key Differences :

  • Chlorine substituents increase molecular weight and melting points compared to methyl-substituted hexenones.
  • Electron-withdrawing groups (e.g., Cl) enhance stability but reduce nucleophilic reactivity .

Preparation Methods

Reaction Overview

The most widely documented synthesis of racemic 3,5-dimethyl-5-hexen-2-one involves the alkylation of 2,4-pentanedione with methallyl chloride under basic conditions. This method, originally reported in Organic Syntheses, achieves moderate yields (47–52%) through a nucleophilic substitution mechanism.

Procedure and Optimization

In a scaled-down adaptation, 13.75 g of 2,4-pentanedione reacts with 11.25 g of methallyl chloride in the presence of anhydrous potassium carbonate (19.5 g) and ethanol (75 mL). The mixture undergoes reflux for 16 hours, followed by distillation to remove ethanol and ethyl acetate byproducts. Subsequent extraction with ether, washing with saturated NaCl, and drying over MgSO₄ yield a crude product purified via Vigreux column distillation (145–155°C). The final product (6.5 g) is obtained at 51% yield, with purity confirmed by GC-MS.

Key Parameters:

  • Temperature : Reflux at 78°C (ethanol boiling point)

  • Catalyst : Anhydrous K₂CO₃ (prevents keto-enol tautomerization side reactions)

  • Purification : Vigreux distillation minimizes co-elution of unreacted methallyl chloride (BP 72°C)

Ketoester Hydrolysis Route

Two-Step Synthesis via Ethyl Acetoacetate

An alternative pathway employs ethyl acetoacetate as the starting material. In the first step, sodium ethoxide-mediated alkylation with methallyl chloride produces 3-methyl-4-carboethoxyhexan-5-one (85% yield). Subsequent hydrolysis with 10% NaOH under reflux yields the target ketone at 87% efficiency.

Reaction Mechanism:

  • Alkylation :

    CH3C(O)CH2COOEt+CH2=C(CH3)CH2ClNaOEtCH3C(O)CH(CH2C(CH3)=CH2)COOEt\text{CH}_3\text{C(O)CH}_2\text{COOEt} + \text{CH}_2=\text{C(CH}_3\text{)CH}_2\text{Cl} \xrightarrow{\text{NaOEt}} \text{CH}_3\text{C(O)CH(CH}_2\text{C(CH}_3\text{)=CH}_2\text{)COOEt}
  • Saponification :

    EsterNaOH3,5-Dimethyl-5-hexen-2-one+CO2+EtOH\text{Ester} \xrightarrow{\text{NaOH}} \text{3,5-Dimethyl-5-hexen-2-one} + \text{CO}_2 + \text{EtOH}

Comparative Analysis

While this method offers higher yields (87% vs. 51%), it requires specialized equipment (nitrogen-flushed reactors) and longer reaction times (overnight stirring + 2-hour reflux). The Organic Syntheses route remains preferable for laboratories prioritizing cost-effectiveness over maximal yield.

Stereoselective Synthesis Using Palladium Catalysis

Enantioselective Bis-Silylation

The (S)-enantiomer of 3,5-dimethyl-5-hexen-2-one can be accessed via palladium-catalyzed intramolecular bis-silylation of 1,4-dienes. Using isonitrile-palladium(0) complexes, this method achieves high diastereoselectivity (up to 97:3) by controlling the stereochemistry at C3 and C5 positions.

Procedure Highlights:

  • Substrate : Optically active allylic alcohols

  • Catalyst : Pd(OAc)₂ with 1,1,3,3-tetramethylbutyl isocyanide

  • Key Step : Diastereotopic group selection during cyclization, favoring the (R*,R*,R*) configuration

Chirality Transfer

Chirality from enantiomerically pure allylic alcohols transfers to the final product with >99% enantiomeric excess (ee). For example, treatment of (R)-(E)-disilanyl ethers with organolithium reagents (e.g., MeLi) yields (S)-3,5-dimethyl-5-hexen-2-one without racemization.

Industrial-Scale Adaptations

Zinc-Mediated Reformatsky Reaction

A modified Reformatsky reaction employs zinc granules and methyl bromoacetate to synthesize β-hydroxy esters, which are subsequently dehydrated to the target ketone. This method, detailed in Organic Syntheses, produces 37–39 g of intermediate per batch (93–97% yield), though it requires rigorous exclusion of moisture.

Conditions:

  • Reagents : Trimethyl borate, THF, activated zinc

  • Quenching : Glycerol/NH₄Cl to stabilize borate complexes

  • Purification : Ether extraction and MgSO₄ drying

Critical Evaluation of Methodologies

Method Yield Stereoselectivity Cost Complexity
Organic Syntheses51%RacemicLowModerate
Ketoester Hydrolysis87%RacemicHighHigh
Palladium Catalysis75–90%>99% ee (S)Very HighVery High

The choice of method depends on application requirements:

  • Racemic mixtures : Organic Syntheses method for cost efficiency

  • Enantiopure (S) : Palladium-catalyzed bis-silylation despite higher costs

  • Bulk production : Zinc-mediated Reformatsky reaction with scalability

Q & A

Q. What are the recommended methods for synthesizing (S)-3,5-dimethyl-5-hexen-2-one with high enantiomeric purity?

Synthesis of chiral ketones like (S)-3,5-dimethyl-5-hexen-2-one typically involves asymmetric catalysis or chiral auxiliaries. For structurally similar compounds (e.g., 5-Hexen-2-one derivatives), enolate alkylation or enantioselective organocatalytic methods have been employed . Key steps include controlling stereochemistry at the 3- and 5-positions using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess .

Q. How can the structural integrity of (S)-3,5-dimethyl-5-hexen-2-one be validated experimentally?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm double-bond geometry (e.g., 5-hexen-2-one’s allylic protons) and methyl group positions .
  • IR : Identify carbonyl stretching frequencies (~1700–1750 cm1^{-1}) and C=C stretches (~1640 cm1^{-1}) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the methyl-substituted hexenone backbone .
  • X-ray crystallography : Resolve absolute stereochemistry for the (S)-configuration .

Q. What safety precautions are essential when handling (S)-3,5-dimethyl-5-hexen-2-one in the laboratory?

Similar α,β-unsaturated ketones are volatile and may irritate skin/eyes. Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or contact .
  • Storage in airtight containers away from oxidizers to prevent polymerization or decomposition .
  • Disposal via licensed hazardous waste services, adhering to federal and state regulations .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the reactivity of (S)-5-hexen-2-one in Diels-Alder reactions?

The methyl groups at positions 3 and 5 introduce steric hindrance, potentially slowing cycloaddition kinetics. However, the electron-donating methyl substituents may enhance the electron density of the α,β-unsaturated ketone, increasing its dienophilicity. Computational studies (e.g., DFT) can model frontier molecular orbitals to predict regioselectivity, while experimental kinetic assays under varying temperatures and solvents (e.g., THF vs. DCM) can validate these effects .

Q. What strategies resolve contradictions in reported enantioselectivity during asymmetric hydrogenation of (S)-3,5-dimethyl-5-hexen-2-one precursors?

Discrepancies may arise from catalyst-substrate mismatches or impurities. Systematic approaches include:

  • Screening chiral catalysts (e.g., Ru-BINAP complexes) with varying steric bulk .
  • Analyzing reaction intermediates via in-situ IR or NMR to identify competing pathways .
  • Optimizing reaction conditions (pressure, temperature) to favor thermodynamic control .

Q. How can the environmental fate of (S)-3,5-dimethyl-5-hexen-2-one be assessed to mitigate ecological risks?

Advanced ecotoxicological studies should evaluate:

  • Biodegradation : Aerobic/anaerobic microbial degradation assays using OECD 301 protocols .
  • Aquatic toxicity : Acute/chronic exposure tests on Daphnia magna or algae to determine LC50_{50} values .
  • Bioaccumulation : Log KowK_{ow} measurements to predict partitioning into lipid tissues .

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